molecular formula C10H15ClN2 B8274493 N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine

N*2*-tert-Butyl-3-chlorobenzene-1,2-diamine

Cat. No. B8274493
M. Wt: 198.69 g/mol
InChI Key: LLRODTWEFIVFMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08063038B2

Procedure details

Bromoacetyl bromide (2.8 ml, 32 mmol) was added drop wise to a solution of N*2*-tert-butyl-3-chlorobenzene-1,2-diamine from Example 12B (4.1 g, 21 mmol) and diisopropylethylamine (11 ml, 63 mmol) in THF (75 ml) while cooling to −78° C. The mixture was allowed to warm to room temperature over 18 h and the solvent was evaporated. Chloroform was added and the mixture was washed with sodium hydrogen carbonate, dried and evaporated. To the residue were added acetonitrile (90 ml), diisopropylethylamine (5.6 ml, 32 mmol) and sodium iodide (3.2 g, 21 mmol). The mixture was heated at reflux for 18 h, cooled and evaporated. The residue was taken up in chloroform, washed with water, dried and evaporated. The residue was purified by flash chromatography on silica (eluant pet.ether:EtOAc 100:0 to 50:50) to give an orange solid; yield 1.5 g, 29%.
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Two
Quantity
90 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](Br)=[O:4].[C:6]([NH:10][C:11]1[C:12]([NH2:18])=[CH:13][CH:14]=[CH:15][C:16]=1[Cl:17])([CH3:9])([CH3:8])[CH3:7].C(N(C(C)C)CC)(C)C.[I-].[Na+]>C1COCC1.C(#N)C>[C:6]([N:10]1[C:11]2[C:12](=[CH:13][CH:14]=[CH:15][C:16]=2[Cl:17])[NH:18][C:3](=[O:4])[CH2:2]1)([CH3:9])([CH3:7])[CH3:8] |f:3.4|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
BrCC(=O)Br
Name
Quantity
4.1 g
Type
reactant
Smiles
C(C)(C)(C)NC=1C(=CC=CC1Cl)N
Name
Quantity
11 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
75 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
5.6 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
3.2 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
90 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 18 h
Duration
18 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
ADDITION
Type
ADDITION
Details
Chloroform was added
WASH
Type
WASH
Details
the mixture was washed with sodium hydrogen carbonate
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 18 h
Duration
18 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
evaporated
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica (eluant pet.ether:EtOAc 100:0 to 50:50)
CUSTOM
Type
CUSTOM
Details
to give an orange solid

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)N1CC(NC2=CC=CC(=C12)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.